RRE Binding Affinity: HIV-1 Rev (34-50) vs. Full-Length Rev Protein and Aminoglycoside Inhibitors
HIV-1 Rev (34-50) retains high-affinity binding to the RRE, comparable to the full-length protein, validating its use as a minimal functional domain. Its affinity is also superior to certain small-molecule inhibitors like neomycin. A fluorescent analog (Fl-Rev34-50) demonstrated a Kd of 7.6 nM for the RRE [1]. In contrast, the aminoglycoside neomycin binds RRE with a Kd of 0.24 µM at a non-inhibitory site and 1.8 µM at an inhibitory site [2].
| Evidence Dimension | Dissociation constant (Kd) for RRE binding |
|---|---|
| Target Compound Data | 7.6 nM (Fl-Rev34-50) |
| Comparator Or Baseline | Neomycin: 0.24 µM (non-inhibitory site), 1.8 µM (inhibitory site); Full-length Rev: high-affinity (comparable to peptide) [1] |
| Quantified Difference | Rev (34-50) exhibits ~32-fold to >230-fold higher affinity than neomycin |
| Conditions | Fluorescence anisotropy measurements; RRE RNA in vitro [1] |
Why This Matters
This confirms Rev (34-50) as a validated, high-affinity probe for studying specific Rev-RRE interactions, unlike neomycin which has weaker and non-specific RNA binding.
- [1] Specificity of Aminoglycoside Binding to RNA Constructs Derived from the 16S rRNA Decoding Region and the HIV-RRE Activator Region (data indicating Fl-Rev34-50 Kd = 7.6 nM) View Source
- [2] Kirk, S. R., Luedtke, N. W., & Tor, Y. (2000). Mechanism of neomycin and Rev peptide binding to the Rev responsive element of HIV-1 as determined by fluorescence and NMR spectroscopy. Biochemistry, 39(45), 13939-13952. View Source
